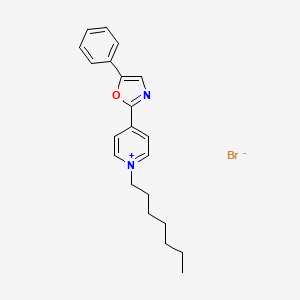![molecular formula C12H5N3O3 B14364449 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one CAS No. 95066-71-0](/img/structure/B14364449.png)
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one is a heterocyclic compound that features a fused ring system combining oxadiazole and phenoxazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents such as acetone and monitoring by thin-layer chromatography (TLC) using solvent mixtures like n-hexane and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes critical for cancer cell survival and proliferation . The compound may target enzymes or receptors involved in these processes, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,2,4-Oxadiazole: Used in medicinal chemistry for its biological activities, including anticancer and antiviral properties.
1,3,4-Oxadiazole: Explored for its potential in pharmaceuticals and material science.
Uniqueness: 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other oxadiazoles and enhances its potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
95066-71-0 |
|---|---|
Molekularformel |
C12H5N3O3 |
Molekulargewicht |
239.19 g/mol |
IUPAC-Name |
oxadiazolo[5,4-a]phenoxazin-4-one |
InChI |
InChI=1S/C12H5N3O3/c16-7-5-9-11(12-10(7)14-15-18-12)13-6-3-1-2-4-8(6)17-9/h1-5H |
InChI-Schlüssel |
AYDWTKDBHVLUET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3ON=N4)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)


![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)

![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)


![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
